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molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No. B1304459
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

To a suspension of isonipocotic acid (8.3 g, 64 mmol) in methanol (250 mL) is added tetrabutylammonium hydroxide (40% aqueous solution, 42 mL). Solvents were then removed under reduced pressure. Residual water is removed by azeotropic distillation with toluene. The semisolid tetrabutylammonium isonipecotate is dried under high vacuum. To a solution of tetrabutylammonium isonipecotate (64 mmol) in dimethylsulfoxide (150 mL) is added 4-fluoronitrobenzene (7.5 mL, 71 mmol) and potassium carbonate (9.6 g, 70 mmol). The reaction mixture is heated in a 75° C. oil bath for three hours and then allowed to cool to room temperature. Water is added, followed by concentrated hydrochloric acid to bring the mixture to pH 6. The precipitated material is collected by filtration, washed with acetonitrile, and dried under house vacuum to provide 1-(4-nitrophenyl)piperidine-4-carboxylic acid as a yellow powder (14 g, 88%).
[Compound]
Name
acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
tetrabutylammonium isonipecotate
Quantity
64 mmol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[NH:19]1[CH2:27][CH2:26][CH:22]([C:23]([O-:25])=[O:24])[CH2:21][CH2:20]1.C([N+](CCCC)(CCCC)CCCC)CCC.F[C:46]1[CH:51]=[CH:50][C:49]([N+:52]([O-:54])=[O:53])=[CH:48][CH:47]=1.C(=O)([O-])[O-].[K+].[K+].Cl>CO.CS(C)=O.O>[N+:52]([C:49]1[CH:50]=[CH:51][C:46]([N:19]2[CH2:27][CH2:26][CH:22]([C:23]([OH:25])=[O:24])[CH2:21][CH2:20]2)=[CH:47][CH:48]=1)([O-:54])=[O:53] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
acid
Quantity
8.3 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
tetrabutylammonium hydroxide
Quantity
42 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
tetrabutylammonium isonipecotate
Quantity
64 mmol
Type
reactant
Smiles
N1CCC(C(=O)[O-])CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
7.5 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
9.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Residual water is removed by azeotropic distillation with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The semisolid tetrabutylammonium isonipecotate is dried under high vacuum
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated material is collected by filtration
WASH
Type
WASH
Details
washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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